molecular formula C11H12O B142154 Cyclopropyl 3-methylphenyl ketone CAS No. 150668-37-4

Cyclopropyl 3-methylphenyl ketone

Cat. No. B142154
M. Wt: 160.21 g/mol
InChI Key: BKPSILXHXNLDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl 3-methylphenyl ketone is a compound that belongs to the class of cyclopropyl ketones, which are characterized by the presence of a cyclopropane ring attached to a ketone functional group. This particular ketone is further substituted with a 3-methylphenyl group, adding to its complexity and potential for diverse chemical reactivity.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the Ti-catalyzed radical redox relay mechanism, which constructs two C-C bonds and two contiguous stereogenic centers with high diastereo- and enantioselectivity, as demonstrated in the synthesis of polysubstituted cyclopentane derivatives from cyclopropyl ketones and alkenes . Another method includes the chemoenzymatic strategy that employs an engineered variant of sperm whale myoglobin for the stereoselective assembly of cyclopropyl ketones . Additionally, cyclopropyl ketones can be prepared by regioselective cyclopropanation of allenes or reaction with N,N-dimethyl carboxylic acid amides .

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones is characterized by the three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. The presence of substituents like the 3-methylphenyl group can influence the reactivity and selectivity in chemical reactions. Structural elucidation techniques such as NMR and two-dimensional homonuclear correlation shift spectroscopy have been used to determine the structure and stereochemistry of complex cyclic stereoisomers obtained from reactions involving cyclopropyl ketones .

Chemical Reactions Analysis

Cyclopropyl ketones participate in a variety of chemical reactions. They can undergo [3+2] cycloadditions with olefins under visible light photocatalysis to form highly substituted cyclopentane rings . They are also reactive dienophiles in Diels-Alder reactions, which can be followed by reductive opening to produce products that retain a quaternary stereogenic center . Furthermore, cyclopropyl ketones can undergo domino carbocationic rearrangements to yield complex structures such as the 1H-cyclopenta[c]carbazole framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones are influenced by the strain in the cyclopropane ring and the nature of the substituents. These compounds typically exhibit high reactivity due to ring strain, which can be harnessed in synthetic applications. The substituents can also affect properties such as solubility, boiling point, and stability. The chiral nature of some cyclopropyl ketones makes them valuable in the synthesis of enantiopure pharmaceuticals and bioactive natural products .

Scientific Research Applications

Oxyfunctionalization of Cyclopropane Derivatives

Cyclopropyl 3-methylphenyl ketone is a compound that benefits from the oxyfunctionalization of the methylene group activated by an adjacent cyclopropane, enhancing synthetic efficiency and atom economy. This process, essential for developing carbonylcyclopropanes, utilizes powerful oxidants like ozone, dioxiranes, and catalytic systems based on transition metals for the oxidation of cyclopropane derivatives into cyclopropylketones. The structural parameters of starting compounds, including competing C-H bonds and electron and sterical substituents effects, significantly influence the outcome. This method stands out for its selectivity and efficiency in preparing cyclopropylketones, which are valuable in synthetic organic chemistry (Sedenkova, K. N., Andriasov, K. S., Kuznetsova, T., & Averina, E., 2018).

Ketogenic Diet Insights

While not directly related to Cyclopropyl 3-methylphenyl ketone, it's important to acknowledge the breadth of research in related fields. The ketogenic diet's mechanisms, involving ketone bodies like β-hydroxybutyrate, may offer insights into metabolism that could be tangentially relevant to understanding the broader applications of ketone compounds in biological systems. These mechanisms include modulating mitochondrial respiration and reducing oxidative stress, potentially offering therapeutic benefits for neurological disorders and contributing to a deeper understanding of metabolic pathways (Boison, D., 2017).

Pharmacokinetics and Pharmacodynamics

Research on the pharmacokinetics and pharmacodynamics of related ketone compounds, such as ketamine, highlights the importance of understanding how these substances are metabolized and their effects on the body. This knowledge is crucial for harnessing the therapeutic potential of ketone-related compounds, including Cyclopropyl 3-methylphenyl ketone, in anesthesia and pain therapy. The study of ketamine, for instance, provides a model for exploring the metabolic pathways, bioavailability, and therapeutic effects of ketone compounds, offering insights into their safe and effective use (Peltoniemi, M., Hagelberg, N., Olkkola, K., & Saari, T., 2016).

Safety And Hazards

Cyclopropyl 3-methylphenyl ketone is classified as a flammable liquid and vapor . It is toxic if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Cyclopropanes are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses aim to highlight this .

properties

IUPAC Name

cyclopropyl-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPSILXHXNLDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613736
Record name Cyclopropyl(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 3-methylphenyl ketone

CAS RN

150668-37-4
Record name Cyclopropyl(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

m-Bromotoluene (34.2 g) in dry ether (120 ml) was added dropwise to magnesium turnings (4.8 g) in dry ether (100 ml). The heat of reaction maintained the mixture to boiling under reflux during the addition and the mixture was heated under reflux for a further hour. The mixture was cooled to 0°, dry cadmium chloride (19.6 g) was added and the temperature allowed to rise to 20° C. After 1 hour, cyclopropanecarbonyl chloride (20.8 g) in dry ether (50 ml) was added dropwise and the mixture was heated under reflux for 4 hours, cooled to 0° and treated with 2 N hydrochloric acid. The ether layer was separated, washed with aqueous sodium bicarbonate (3× 100 ml., 8%) and with water, dried over magnesium sulphate, filtered and evaporated. The residue was distilled under reduced pressure and the fraction b.p. 86°-90°/0.4 mm was collected.
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.6 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of N-methoxy-N,3-dimethylbenzamide (2.86 g, 16 mmol) in THF (50 mL) was added cyclopropylmagnesium bromide (2 N in THF, 40 mmol, 20 mL) dropwise at 0° C. After addition, the reaction mixture was stirred for 4 hours at room temperature and quenched with 30 mL of aqueous NH4Cl. The aqueous phase was separated and extracted with ethyl acetate (50 mL×2). The combined organic phase was washed with water (50 mL), brine (50 mL), dried over Na2SO4, filtered, and concentrated to give crude product as a yellow oil (2.56 g, 100%). LC-MS (M+H): m/z 161. 1H NMR (400 MHz, CDCl3): δ ppm 7.817 (s, 2H), 7.367-7.332 (m, 2H), 2.697-2.635 (m, 1H), 2.417 (s, 3H), 1.247-1.209 (m, 2H), 1.046-1.000 (m, 2H).
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.